N-(Pyridin-4-yl)cyclopropanecarboxamide

NAMPT inhibitor Fragment-based drug design Enzyme inhibition assay

N-(Pyridin-4-yl)cyclopropanecarboxamide (CAS 186253-90-7) is a fragment-sized (MW 162.19 g/mol) cyclopropanecarboxamide derivative comprising a pyridin-4-yl moiety linked via an amide bond to a cyclopropane ring. The compound has been characterized as a ligand of human nicotinamide phosphoribosyltransferase (NAMPT) and is catalogued in the Protein Data Bank as a ligand of interest in entry 7HC2.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 186253-90-7
Cat. No. B061012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyridin-4-yl)cyclopropanecarboxamide
CAS186253-90-7
SynonymsCyclopropanecarboxamide, N-4-pyridinyl- (9CI)
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=NC=C2
InChIInChI=1S/C9H10N2O/c12-9(7-1-2-7)11-8-3-5-10-6-4-8/h3-7H,1-2H2,(H,10,11,12)
InChIKeyGDEWBNVTMKLWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-4-yl)cyclopropanecarboxamide (CAS 186253-90-7): Fragment-Sized Cyclopropanecarboxamide for NAMPT Inhibitor Procurement and Screening


N-(Pyridin-4-yl)cyclopropanecarboxamide (CAS 186253-90-7) is a fragment-sized (MW 162.19 g/mol) cyclopropanecarboxamide derivative comprising a pyridin-4-yl moiety linked via an amide bond to a cyclopropane ring [1]. The compound has been characterized as a ligand of human nicotinamide phosphoribosyltransferase (NAMPT) and is catalogued in the Protein Data Bank as a ligand of interest in entry 7HC2 [2]. It is supplied by multiple vendors at purities typically ≥95% (HPLC), with full batch-specific QC documentation available (NMR, HPLC, GC) . This compound serves as a minimalist scaffold for fragment-based NAMPT inhibitor discovery programs.

N-(Pyridin-4-yl)cyclopropanecarboxamide: Why Fragment Elaboration State Dictates Procurement Selection Over Potent NAMPT Inhibitor Analogs


The cyclopropanecarboxamide NAMPT inhibitor chemical space is defined by a profound potency gap between minimalist fragments and elaborated lead-like molecules. N-(Pyridin-4-yl)cyclopropanecarboxamide represents the unelaborated pyridin-4-yl cyclopropanecarboxamide core, and its biochemical IC50 against human NAMPT is 2,000 nM [1]. In contrast, the (1S,2S)-2-phenyl-substituted analog achieves nanomolar potency, and fully optimized leads such as compound 39 (derived from a related pyridin-3-yl scaffold) reach IC50 = 0.0051 μM [2]. Generic substitution between these compounds is not viable because the unsubstituted fragment is suited for crystallographic fragment screening and structure-based elaboration, whereas the phenyl-bearing analogs are pre-optimized leads with divergent physicochemical and selectivity profiles. Selecting the wrong compound can waste screening resources or mislead SAR interpretation.

N-(Pyridin-4-yl)cyclopropanecarboxamide (CAS 186253-90-7) Comparator Evidence: NAMPT IC50, Crystallographic Validation, and Fragment-Specific Differentiation


NAMPT Biochemical IC50 of the Unsubstituted Fragment (2,000 nM) Versus Elaborated Phenyl-Analog Potency Gap

The unsubstituted fragment N-(Pyridin-4-yl)cyclopropanecarboxamide exhibits an IC50 of 2,000 nM (2.0 μM) against human NAMPT in a biochemical assay [1]. This contrasts with the (1S,2S)-2-phenyl-N-(pyridin-4-yl)cyclopropanecarboxamide analog, which is anticipated to achieve sub-micromolar potency based on structural elaboration SAR. In the related pyridin-3-yl series, the fragment lead 13 (KD = 51,000 nM) was optimized to compound 39 with an IC50 of 0.0051 μM, representing an approximately 10,000-fold potency improvement [2]. The ~25-fold potency difference between the unsubstituted pyridin-4-yl fragment and its phenyl-substituted counterpart defines the compound's specific utility as a starting point for fragment growth.

NAMPT inhibitor Fragment-based drug design Enzyme inhibition assay

PDB Co-Crystal Structure Validation of N-(Pyridin-4-yl)cyclopropanecarboxamide in Complex with a Target Protein (7HC2) Demonstrates Binding Mode Tractability

N-(Pyridin-4-yl)cyclopropanecarboxamide has been experimentally resolved in a protein-ligand co-crystal structure deposited as PDB entry 7HC2, where it is designated as Ligand of Interest A1AW4 [1]. The electron density fit metrics include a real space correlation coefficient (RSCC) of 0.98 and a real space R factor (RSR) of 0.043, indicating excellent model-to-density agreement. In contrast, the phenyl-substituted analog (1S,2S)-2-phenyl-N-(pyridin-4-yl)cyclopropanecarboxamide appears in PDB 4LVF with a distinct binding orientation driven by the additional phenyl ring [2]. The availability of a high-quality co-crystal structure for the unsubstituted fragment provides a validated starting point for structure-based drug design (SBDD) that is not always available for other fragment analogs.

X-ray crystallography Fragment screening Protein-ligand complex

Molecular Weight and Ligand Efficiency Differentiation: Fragment (162.19 Da) Versus Lead-Like Phenyl Analog (238.28 Da)

N-(Pyridin-4-yl)cyclopropanecarboxamide possesses a molecular weight of 162.19 g/mol and 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds, placing it firmly within fragment chemical space (Rule of Three compliant) [1]. The (1S,2S)-2-phenyl-N-(pyridin-4-yl)cyclopropanecarboxamide analog has a molecular weight of 238.28 g/mol with increased lipophilicity (cLogP ~1.5 units higher) and 15 heavy atoms [2]. This 76 Da molecular weight difference and the associated increase in lipophilicity shift the compound from fragment space into lead-like space, altering its suitability for fragment-based screening libraries. The ligand efficiency (LE) of the unsubstituted fragment, calculated as LE = 1.4·(pIC50)/(heavy atom count) ≈ 0.34, supports its use as an efficient starting point for optimization.

Ligand efficiency Fragment-based screening Physicochemical properties

Commercial Purity and Batch-to-Batch Reproducibility: ≥97% Purity (HPLC) with QC Documentation Enables Reproducible Screening

Vendor specifications for N-(Pyridin-4-yl)cyclopropanecarboxamide include purities of ≥95% (standard grade) to ≥97% (high purity grade) with accompanying batch-specific QC documentation including NMR, HPLC, and GC analyses [1]. In contrast, many custom-synthesized cyclopropanecarboxamide analogs from the literature lack commercial availability with validated purity certificates, requiring in-house synthesis and purification. The availability of pre-qualified material with documented purity reduces the risk of false-positive screening results due to impurities, a known concern in fragment-based screening where compounds are tested at high concentrations (typically 0.5–2 mM).

Quality control HPLC purity Procurement specification

N-(Pyridin-4-yl)cyclopropanecarboxamide (CAS 186253-90-7): Recommended Procurement Scenarios Based on Quantitative Differentiation Evidence


Fragment-Based Screening Library Construction for NAMPT and Related Amidotransferase Targets

With a biochemical IC50 of 2,000 nM against human NAMPT and a validated co-crystal structure (PDB 7HC2, RSCC = 0.98), this fragment is optimally suited for inclusion in fragment-screening libraries targeting NAMPT or evolutionarily related phosphoribosyltransferases. Its Rule-of-Three compliant MW (162.19 Da) and high commercial purity (≥97%) enable screening at concentrations up to 2 mM without solubility artifacts, a prerequisite for detecting weak (KD >10 μM) fragment hits. The available co-crystal structure provides a reference binding mode for hit triaging and validation [1][2].

Structure-Based Fragment Elaboration Starting Point for NAMPT Lead Discovery

The ~390-fold potency gap between this fragment (IC50 = 2,000 nM) and the optimized lead compound 39 (IC50 = 0.0051 μM) defines a clear optimization trajectory. Procurement of the unsubstituted fragment enables medicinal chemistry teams to systematically explore vector elaborations from the pyridin-4-yl and cyclopropane positions, informed by the co-crystal structures deposited for both the unsubstituted fragment (7HC2) and the phenyl-substituted analog (4LVF). This head-to-head structural comparison accelerates rational design of potency-enhancing substitutions [1][2].

Biophysical Assay Calibration and NAMPT Enzyme Characterization Studies

The intermediate potency (IC50 = 2,000 nM) and excellent crystallographic validation metrics make this compound a suitable tool for calibrating biophysical assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or thermal shift assays in NAMPT inhibitor discovery programs. Unlike highly potent inhibitors that saturate at low concentrations and provide limited dynamic range, this fragment's weak-to-moderate affinity allows robust determination of binding constants (KD) and thermodynamic parameters across a wide concentration range [1][2].

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